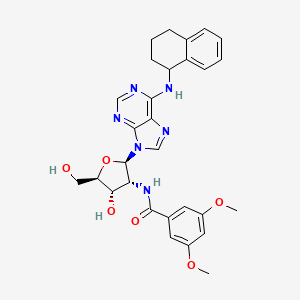
Kynapcin-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kynapcin-13 is a natural product found in Polyozellus multiplex with data available.
Wissenschaftliche Forschungsanwendungen
Metabolic Flux Analysis and Software Frameworks
Kynapcin-13's application in the field of scientific research extends to metabolic flux analysis, specifically in the context of software frameworks. The implementation of scientific workflow applications, which automate routine operations and facilitate distributed computing, is crucial. A key example is the 13C isotope-based Metabolic Flux Analysis (13C-MFA), where this compound plays a role. This process involves complex tasks such as model setup, data acquisition, and visualization, all requiring significant human intervention and data integration from diverse sources (Dalman et al., 2010).
Inhibition of Prolyl Endopeptidase
This compound, identified as a benzofuran compound from Polyozellus multiplex, has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease. It exhibits this inhibitory effect with an IC50 value of 76.80 µM. This discovery highlights its potential role in the modulation of PEP activity, which can be a significant aspect of research in enzymology and therapeutic applications (Kim, Park, & Song, 2002).
Structural Revision and Synthesis Studies
Further research into this compound includes the structural revision of related compounds like kynapcin-12 by total synthesis. This process involves complex chemical methods such as Suzuki-Miyaura coupling and oxidation steps. The synthesized compounds are then evaluated for their inhibitory activities against prolyl oligopeptidase (POP) and their effects on cancer cells. Such studies are crucial for understanding the chemical structure and potential therapeutic applications of this compound related compounds (Takahashi et al., 2014).
Eigenschaften
Molekularformel |
C12H10O7 |
|---|---|
Molekulargewicht |
266.2 g/mol |
IUPAC-Name |
dimethyl 5,6-dihydroxy-1-benzofuran-2,3-dicarboxylate |
InChI |
InChI=1S/C12H10O7/c1-17-11(15)9-5-3-6(13)7(14)4-8(5)19-10(9)12(16)18-2/h3-4,13-14H,1-2H3 |
InChI-Schlüssel |
CGSINLRWTHVPKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(OC2=CC(=C(C=C21)O)O)C(=O)OC |
Synonyme |
kynapcin-13 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)
![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)



![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1250533.png)



![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)



![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)
